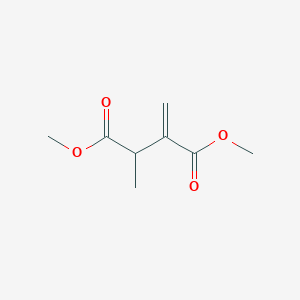

Dimethyl 2-methyl-3-methylidenebutanedioate

Vue d'ensemble

Description

Dimethyl 2-methyl-3-methylidenebutanedioate is an organic compound with the molecular formula C8H12O4 It is a diester derivative of butanedioic acid, featuring a unique structure with a methylidene group at the third carbon position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl 2-methyl-3-methylidenebutanedioate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-3-methylidenebutanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl 2-methyl-3-methylidenebutanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Dimethyl itaconate serves as a building block for the synthesis of various chemical compounds. Its unique structure allows it to participate in Michael addition reactions, which are crucial for synthesizing complex molecules.

- Michael Addition Reactions : Dimethyl itaconate can react with nucleophiles to form adducts that are valuable intermediates in organic synthesis.

- Synthesis of Polymers : The compound can be polymerized to produce polyesters and other polymers with desirable mechanical properties.

Polymer Chemistry

In polymer chemistry, dimethyl itaconate is utilized as a monomer for the production of biodegradable polymers. These polymers have applications in packaging materials and environmentally friendly products.

Table 2: Polymerization Applications

| Polymer Type | Application Area |

|---|---|

| Polyesters | Biodegradable plastics |

| Copolymers | Coatings and adhesives |

Biotechnological Applications

Recent studies have highlighted the potential of dimethyl itaconate as a bio-based solvent and reagent in biochemical applications. Its low toxicity and favorable environmental profile make it an attractive alternative to traditional solvents.

- Bio-based Solvents : Research indicates that dimethyl itaconate can be used as a solvent in various chemical processes, contributing to more sustainable practices in chemical manufacturing.

- Drug Delivery Systems : The compound's ability to form hydrogels makes it suitable for use in drug delivery systems, enhancing the bioavailability of pharmaceutical compounds.

Case Study 1: Use as a Green Solvent

A study demonstrated the efficacy of dimethyl itaconate as an alternative solvent for organic reactions. The results indicated that reactions conducted in dimethyl itaconate exhibited comparable yields to those performed in traditional solvents, while also reducing environmental impact due to lower toxicity levels .

Case Study 2: Polymer Development

Research involving the copolymerization of dimethyl itaconate with other monomers resulted in the creation of biodegradable plastics that maintain mechanical strength while being environmentally friendly. These materials show promise for use in packaging applications .

Mécanisme D'action

The mechanism by which dimethyl 2-methyl-3-methylidenebutanedioate exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The methylidene group provides a site for additional chemical modifications, enhancing the compound’s versatility.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl butanedioate: Lacks the methylidene group, resulting in different reactivity and applications.

Dimethyl 2-methylbutanedioate: Similar structure but without the methylidene group, leading to distinct chemical properties.

Uniqueness

Dimethyl 2-methyl-3-methylidenebutanedioate is unique due to the presence of the methylidene group, which imparts specific reactivity and potential for diverse applications. This structural feature distinguishes it from other similar compounds and makes it valuable in various research and industrial contexts.

Activité Biologique

Dimethyl 2-methyl-3-methylidenebutanedioate, also known as dimethyl 2-butyl-3-methylidenebutanedioate, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including in vitro assays and molecular interactions.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 16529-56-9

- Molecular Formula : C11H18O4

- Molar Mass : 214.26 g/mol

Biological Activity Overview

This compound has been studied for its various biological activities, particularly its antiparasitic and anticancer properties. The compound's mechanism of action often involves interference with metabolic pathways critical to cellular function in target organisms.

Antiparasitic Activity

-

Leishmanicidal Activity :

- A study investigated the leishmanicidal effects of compounds similar to this compound against Leishmania species, which are responsible for leishmaniasis. The results indicated that certain derivatives exhibited significant cytotoxicity towards both promastigote and amastigote forms of Leishmania donovani and Leishmania braziliensis.

- The compounds were shown to affect the metabolic pathway of ergosterol, a key component of the parasite's cell membrane, by inhibiting the enzyme CYP51, leading to increased production of toxic metabolites within the parasite .

- Mechanism of Action :

Anticancer Activity

-

Cell Line Studies :

- In vitro studies have shown that this compound and its derivatives exhibit antiproliferative effects against various cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The IC50 values indicate the concentration required to inhibit cell growth by 50%, with some derivatives showing enhanced activity compared to parent compounds .

-

Potential as a Therapeutic Agent :

- The compound's structural features allow it to interact with critical biological targets, potentially leading to the development of new anticancer therapies. For instance, modifications in the compound's structure have been linked to improved binding affinities in molecular docking studies targeting ATP-binding sites in cancer-related proteins .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Leishmanicidal | Leishmania donovani | Varies by derivative | Inhibition of ergosterol biosynthesis |

| Antiproliferative | HeLa | 41 ± 3 | Disruption of cellular proliferation pathways |

| Antiproliferative | L1210 | 9.6 ± 0.7 | Inhibition of ATP-binding proteins |

Case Studies

- In Vitro Leishmanicidal Study :

- Anticancer Efficacy :

Propriétés

IUPAC Name |

dimethyl 2-methyl-3-methylidenebutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-5(7(9)11-3)6(2)8(10)12-4/h6H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNLSTIZFSBQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.